molecular formula C18H16N4O5S B14978972 N-benzyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-benzyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B14978972
M. Wt: 400.4 g/mol
InChI Key: CROIBOMQJZQXMQ-UHFFFAOYSA-N
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Description

N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a dihydropyrimidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the dihydropyrimidine core, which can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidine is then subjected to sulfonation using a sulfonyl chloride reagent to introduce the sulfonamide group. Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The benzyl group can enhance the compound’s binding affinity to its molecular targets, while the dihydropyrimidine ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide group.

    N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYLACETAMIDE: Similar structure but with a phenylacetamide group.

Uniqueness

N-BENZYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The sulfonamide group provides a site for enzyme inhibition, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

N-benzyl-2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C18H16N4O5S/c23-16(19-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)22-28(26,27)15-11-20-18(25)21-17(15)24/h1-9,11,22H,10H2,(H,19,23)(H2,20,21,24,25)

InChI Key

CROIBOMQJZQXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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